molecular formula C21H20N2O B4280748 N-benzyl-N'-(2-methylphenyl)-N-phenylurea

N-benzyl-N'-(2-methylphenyl)-N-phenylurea

Cat. No.: B4280748
M. Wt: 316.4 g/mol
InChI Key: BBGXAOFASKVXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N’-(2-methylphenyl)-N-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to three different aromatic rings: a benzyl group, a 2-methylphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2-methylphenyl)-N-phenylurea typically involves the reaction of benzyl isocyanate with 2-methylphenylamine and phenylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:

Benzyl isocyanate+2-methylphenylamine+phenylamineN-benzyl-N’-(2-methylphenyl)-N-phenylurea\text{Benzyl isocyanate} + \text{2-methylphenylamine} + \text{phenylamine} \rightarrow \text{N-benzyl-N'-(2-methylphenyl)-N-phenylurea} Benzyl isocyanate+2-methylphenylamine+phenylamine→N-benzyl-N’-(2-methylphenyl)-N-phenylurea

Industrial Production Methods

In an industrial setting, the production of N-benzyl-N’-(2-methylphenyl)-N-phenylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2-methylphenyl)-N-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-benzyl-N’-(2-methylphenyl)-N-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2-methylphenyl)-N-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-N’-(2-methylphenyl)-N-phenylurea can be compared with other similar compounds, such as:

  • N-benzyl-N’-(2-methylphenyl)-N-methylurea
  • N-benzyl-N’-(2-methylphenyl)-N-ethylurea
  • N-benzyl-N’-(2-methylphenyl)-N-propylurea

These compounds share a similar core structure but differ in the substituents attached to the urea group. The differences in substituents can lead to variations in their chemical reactivity, biological activity, and potential applications. N-benzyl-N’-(2-methylphenyl)-N-phenylurea is unique due to its specific combination of aromatic rings, which may confer distinct properties and advantages in certain applications.

Properties

IUPAC Name

1-benzyl-3-(2-methylphenyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-17-10-8-9-15-20(17)22-21(24)23(19-13-6-3-7-14-19)16-18-11-4-2-5-12-18/h2-15H,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGXAOFASKVXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N'-(2-methylphenyl)-N-phenylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-benzyl-N'-(2-methylphenyl)-N-phenylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-benzyl-N'-(2-methylphenyl)-N-phenylurea
Reactant of Route 4
Reactant of Route 4
N-benzyl-N'-(2-methylphenyl)-N-phenylurea
Reactant of Route 5
Reactant of Route 5
N-benzyl-N'-(2-methylphenyl)-N-phenylurea
Reactant of Route 6
Reactant of Route 6
N-benzyl-N'-(2-methylphenyl)-N-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.